molecular formula C14H15NO5 B3293354 4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid CAS No. 885274-95-3

4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No.: B3293354
CAS No.: 885274-95-3
M. Wt: 277.27 g/mol
InChI Key: QGBXHUMXBHMBKL-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a high-value piperidine derivative designed for use in pharmaceutical research and organic synthesis. Its structure incorporates multiple reactive sites, including a carboxylic acid and a carbonyl group, making it a versatile building block for constructing more complex molecules . The 1-phenylmethoxycarbonyl (Cbz) group serves as a common protecting group for amines , a critical function in multi-step synthetic sequences . As a result, this compound is a crucial synthetic intermediate, particularly in the exploration of novel pharmacologically active compounds. Piperidine scaffolds are of significant interest in medicinal chemistry, and this reagent provides researchers with a specialized template for drug discovery efforts . The compound is offered with high purity and quality to ensure reliable and reproducible experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBXHUMXBHMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693065
Record name 1-[(Benzyloxy)carbonyl]-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-95-3
Record name 1-(Phenylmethyl) 4-oxo-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)carbonyl]-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylmethoxycarbonyl chloride with piperidine-3-carboxylic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and analogs from the evidence:

Compound Name Core Ring Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid Piperidine 1: Cbz; 3: COOH; 4: Oxo C₁₄H₁₅NO₅ 277.27 Synthetic intermediate, drug discovery
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine 1: tert-BOC; 3: COOH; 4: Phenyl C₁₇H₂₃NO₄ 305.37 Chiral building block for peptide synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1: Methyl; 3: COOH; 5: Oxo C₆H₉NO₃ 143.14 Intermediate for nootropic agents
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid Hybrid (Piperidine + Pyrrolidine) Piperidine-4: COOH; Pyrrolidine-3: Carbonyl; 5: Oxo C₁₉H₂₄N₂O₄ 344.40 Potential protease inhibitor scaffold
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid Dihydropyridazine 1: 3-Methylphenyl; 3: COOH; 4: Oxo C₁₂H₁₀N₂O₃ 230.22 Antimicrobial agent (quinolone analog)

Functional Group Impact on Properties

  • Substituent Effects: The phenylmethoxycarbonyl (Cbz) group in the target compound enhances steric bulk and lipophilicity compared to the tert-BOC group in . This difference may influence enzymatic stability and blood-brain barrier penetration in drug candidates. Ring Size: Piperidine derivatives (6-membered rings) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered rings), affecting binding affinity to biological targets . Oxo Position: A 4-oxo group in piperidine (vs.

Biological Activity

4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of 4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 251.27 g/mol

This compound features a piperidine ring, a carbonyl group, and a phenylmethoxycarbonyl moiety, which contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. In vitro studies have shown that 4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests that the compound may inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

3. Cytotoxicity and Cancer Research

Preliminary findings suggest potential cytotoxic effects against cancer cell lines. For example, studies involving various cancer types indicated that the compound could induce apoptosis in malignant cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

The biological activity of 4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing pathways that regulate cellular responses to stress and damage.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of 4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in a murine model of acute lung injury (ALI). Mice treated with the compound showed reduced lung inflammation and improved survival rates compared to controls. Histological analysis revealed decreased macrophage infiltration and reduced pulmonary edema, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 4-Oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Data Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduced IL-6 and TNF-α production
CytotoxicityInduced apoptosis in cancer cell linesOngoing Research

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR identify aromatic protons (δ ~7.2–7.5 ppm for phenylmethoxycarbonyl) and piperidine ring signals (e.g., δ ~3.0–4.0 ppm for CH2 groups).
  • LC-MS/HPLC : Verify molecular weight (e.g., [M+H]+ at m/z ~306) and purity (>95% by HPLC).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers .

How can researchers optimize reaction conditions to mitigate side reactions during the introduction of the phenylmethoxycarbonyl group?

Q. Advanced

  • Solvent/Temperature Control : Use DMF at 80–100°C to balance reactivity and stability. Avoid prolonged heating to prevent ester hydrolysis.
  • Catalyst Loading : Optimize palladium/copper ratios (e.g., 5–10 mol%) to minimize undesired byproducts.
  • Base Additives : Triethylamine or DIPEA scavenges HCl, reducing side reactions like de-esterification.
  • In-Situ Monitoring : TLC or in-situ IR tracks intermediate formation and guides reaction termination .

How should researchers resolve discrepancies in NMR data between theoretical predictions and experimental results?

Q. Advanced

  • 2D NMR Techniques : HSQC and COSY correlate proton and carbon signals to assign ambiguous peaks.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison.
  • Dynamic Effects : Investigate ring-flipping or keto-enol tautomerism via variable-temperature NMR.
  • Impurity Analysis : HPLC-MS identifies byproducts (e.g., deprotected intermediates) that may skew data .

What purification methods are effective for isolating 4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid from reaction mixtures?

Q. Basic

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (20–50% gradient) to separate polar byproducts.
  • Recrystallization : Ethanol/water (1:3 v/v) yields crystalline product with >95% purity.
  • Acid-Base Extraction : Adjust pH to 3–4 (aqueous HCl) to precipitate the carboxylic acid form .

What strategies are employed to evaluate the bioactivity of this compound in enzyme inhibition assays?

Q. Advanced

  • Enzyme Kinetics : Measure IC50 values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.
  • Molecular Docking : Predict binding interactions with active sites (e.g., hydrogen bonding with the 4-oxo group).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the phenyl ring) to identify critical pharmacophores.
  • Co-Crystallization : Validate binding modes via X-ray structures of enzyme-inhibitor complexes .

How can researchers address low yields in the final cyclization step of the synthesis?

Q. Advanced

  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 10–15% under controlled microwave irradiation.
  • Solvent Optimization : Replace toluene with acetonitrile or THF to improve solubility of intermediates.
  • Kinetic Studies : Use DOE (Design of Experiments) to model temperature, catalyst loading, and solvent interactions .

What stability considerations are critical for long-term storage of this compound?

Q. Basic

  • Moisture Sensitivity : Store desiccated at 2–8°C to prevent hydrolysis of the ester group.
  • Light Protection : Amber vials mitigate photooxidation of the 4-oxo moiety.
  • pH Stability : Avoid alkaline conditions (>pH 8) to prevent decarboxylation .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Simulate transition states for nucleophilic attacks or cyclization barriers.
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., DMF vs. toluene).
  • Machine Learning : Train models on analogous piperidine derivatives to predict optimal reaction conditions .

What are the key differences in spectral data between 4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and its de-esterified analog?

Q. Advanced

  • NMR Shifts : The de-esterified analog lacks signals for the phenylmethoxy group (δ ~4.5 ppm for OCH2Ph).
  • MS Fragmentation : Loss of the phenylmethoxycarbonyl moiety (Δm/z ~136) in ESI-MS.
  • IR Spectroscopy : Absence of ester C=O stretch (~1740 cm⁻¹) in the de-esterified compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

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